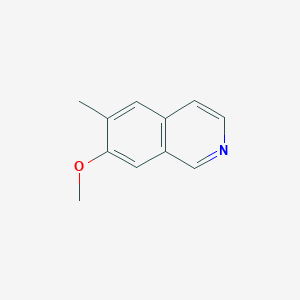

7-Methoxy-6-methylisoquinoline

Beschreibung

Historical Context and Significance in Natural Product Chemistry

The story of isoquinolines is deeply intertwined with the history of medicine and natural product chemistry. For centuries, the potent effects of plant extracts containing isoquinoline (B145761) alkaloids have been recognized and utilized in traditional medicine. numberanalytics.com The formal discovery of this class of compounds dates back to the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum. nih.govrsc.org This landmark achievement not only provided a powerful analgesic but also ignited intense scientific curiosity into the chemical constituents of medicinal plants.

Subsequent research led to the identification of a vast family of isoquinoline alkaloids, which are biosynthetically derived from the amino acids tyrosine or phenylalanine. nih.govrsc.org These natural products exhibit remarkable structural diversity, categorized into various subtypes such as benzylisoquinolines, aporphines, and protoberberines. numberanalytics.com The profound physiological effects of these compounds, ranging from pain relief to antimicrobial and anticancer activities, have cemented the isoquinoline scaffold as a cornerstone of natural product chemistry and a continuous source of inspiration for drug discovery. numberanalytics.comsolubilityofthings.com

Overview of Substituted Isoquinolines in Academic Research

The inherent biological relevance of the isoquinoline scaffold has spurred extensive research into the synthesis and evaluation of substituted derivatives. ontosight.ai Academic research has demonstrated that the strategic placement of various functional groups on the isoquinoline core can modulate its physicochemical properties and biological targets. nih.gov This has led to the development of isoquinoline-based compounds with a wide array of potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor agents. ontosight.aiontosight.ai

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and electrophilic cyclization, have enabled the efficient construction of complex and highly substituted isoquinolines. pnas.orgacs.org These advancements allow researchers to systematically explore the structure-activity relationships (SAR) of isoquinoline derivatives, fine-tuning their potency and selectivity for specific biological targets. ontosight.ai The versatility of the isoquinoline scaffold also extends to materials science, where its derivatives are being explored for applications in organic light-emitting diodes (OLEDs). numberanalytics.com

Position of 7-Methoxy-6-methylisoquinoline within Isoquinoline Chemistry

Within the broad family of substituted isoquinolines, this compound represents a specific and intriguing substitution pattern. While not as extensively studied as some of the more common naturally occurring isoquinoline alkaloids, this compound and its close derivatives serve as important intermediates in the synthesis of more complex molecules. scite.ai For instance, research has shown that this compound can be a starting material for the synthesis of 7,8-dihydroisoquinoline-7,8-diones, which are precursors to the antibiotic mimosamycin. scite.ai

The synthesis of related structures, such as 7-hydroxy-6-methoxy-1-methylisoquinoline, highlights the ongoing efforts to develop efficient synthetic routes to highly substituted isoquinolines. beilstein-journals.org These synthetic endeavors are crucial for accessing novel chemical space and for the preparation of compounds with potential biological activities. The strategic placement of the methoxy (B1213986) and methyl groups on the isoquinoline core can influence its electronic properties and steric profile, which in turn can affect its reactivity and interaction with biological macromolecules.

| Property | Value |

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| General Class | Substituted Isoquinoline |

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H11NO |

|---|---|

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

7-methoxy-6-methylisoquinoline |

InChI |

InChI=1S/C11H11NO/c1-8-5-9-3-4-12-7-10(9)6-11(8)13-2/h3-7H,1-2H3 |

InChI-Schlüssel |

WVDXFZLLPWGYCI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1OC)C=NC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7 Methoxy 6 Methylisoquinoline and Its Derivatives

Classical Synthetic Approaches to the Isoquinoline (B145761) Core

Several classical named reactions have been instrumental in the synthesis of the isoquinoline skeleton. These methods typically involve the cyclization of a suitably substituted β-arylethylamine derivative.

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.org This reaction proceeds through an electrophilic aromatic substitution mechanism. wikipedia.org The typical dehydrating agents used include phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or polyphosphoric acid (PPA). wikipedia.org The initial product is a 3,4-dihydroisoquinoline (B110456), which can then be dehydrogenated to the corresponding isoquinoline. wikipedia.org

For instance, the synthesis of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate has been achieved using an unmodified Bischler-Napieralski route. psu.edu This involved the cyclization of an amide ester using phosphorus oxychloride in chloroform, followed by dehydrogenation with palladium-charcoal in pyridine (B92270) to yield the isoquinoline. psu.edu While the direct synthesis of 7-methoxy-6-methylisoquinoline via this method is not explicitly detailed in the provided results, the successful application to a closely related analogue highlights its feasibility. However, challenges can arise, as some attempted Bischler-Napieralski cyclodehydrations of cyclohexenyl-phenylacetamide derivatives have been unsuccessful. lboro.ac.uk

| Reactant | Reagents | Product | Reference |

| Amide ester (1b) | 1. POCl3, CHCl3; 2. Pd/C, pyridine | Ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate (2b) | psu.edu |

The Pomeranz-Fritsch reaction provides another classical route to isoquinolines, involving the acid-catalyzed cyclization of a benzylaminoacetal. A modified version of this reaction has been employed in a multi-step synthesis starting from O-benzylisovanillin to produce 7-benzyloxy-6-methoxyisoquinoline. beilstein-journals.org This procedure involves reductive amination with aminoacetaldehyde dimethyl acetal, N-tosylation, and subsequent acid-mediated cyclization. beilstein-journals.org The synthesis of 8-benzyloxy-1-cyanoisoquinoline has also been achieved through a modified Pomeranz-Fritsch isoquinoline synthesis. clockss.org

| Starting Material | Key Steps | Intermediate/Product | Reference |

| O-Benzylisovanillin | Reductive amination, N-tosylation, cyclization | 7-Benzyloxy-6-methoxyisoquinoline | beilstein-journals.org |

| Phenol (11) | Benzylation, reaction with aminoacetaldehyde dimethyl acetal, reduction, cyclization | 8-Benzyloxy-1-cyanoisoquinoline (16) | clockss.org |

Modern synthetic chemistry has expanded the toolbox for isoquinoline synthesis beyond classical methods. Cycloaddition reactions, in particular, offer powerful and convergent strategies. One such approach involves the [4+2] cycloaddition reaction between an N-acyl enamine and an aryne. caltech.edu This method has been used to synthesize a range of polyfunctionalized isoquinoline derivatives. caltech.edu

Furthermore, the reaction of isoquinoline N-oxides with electron-deficient allenes leads to 5-methyleneisoxazolidines via a 1,3-dipolar cycloaddition, which can then be thermally rearranged to form 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. psu.edu While not directly yielding a simple isoquinoline, this demonstrates the utility of cycloaddition strategies in building complex heterocyclic systems based on the isoquinoline framework.

Regioselective Functionalization and Derivatization Strategies

Functionalizing a pre-formed isoquinoline ring is a common strategy to introduce desired substituents at specific positions. This is particularly relevant for accessing derivatives of this compound.

Direct metalation, a powerful C-H activation strategy, allows for the regioselective introduction of functional groups. nih.gov For isoquinolines, the C1 position is often susceptible to metalation due to the electron-withdrawing nature of the nitrogen atom. beilstein-journals.org

In the context of a related compound, 7-benzyloxy-6-methoxyisoquinoline was successfully metalated at the C1 position using the Knochel-Hauser base (TMPMgCl·LiCl). beilstein-journals.orgnih.gov The resulting organometallic intermediate could then be quenched with an electrophile. For example, cuprate-mediated methylation was used to introduce a methyl group at C1, although separation from the starting material proved difficult. beilstein-journals.orgnih.govebi.ac.uk Attempts at direct methylation with iodomethane (B122720) alone were unsuccessful, highlighting the need for a copper catalyst. beilstein-journals.org

| Substrate | Reagents | Product | Reference |

| 7-Benzyloxy-6-methoxyisoquinoline | 1. TMPMgCl·LiCl; 2. Me2Cu(CN)Li2 | 7-Benzyloxy-6-methoxy-1-methylisoquinoline | beilstein-journals.orgnih.gov |

An alternative to direct methylation at the C1 position is a two-step sequence involving aminomethylation followed by hydrogenolytic cleavage. beilstein-journals.orgnih.govbeilstein-journals.org This method offers a practical solution when direct methylation is problematic. beilstein-journals.orgnih.gov

Following the direct metalation of 7-benzyloxy-6-methoxyisoquinoline, quenching the intermediate with Eschenmoser's salt ((dimethylamino)methyl iodide) introduces an aminomethyl group at the C1 position. beilstein-journals.orgnih.gov This tertiary benzylamine (B48309) can be purified and subsequently quaternized with iodomethane. beilstein-journals.orgnih.gov The resulting methoiodide undergoes hydrogenolysis to cleave the C-N bond of the aminomethyl group, yielding the desired 1-methylisoquinoline (B155361). beilstein-journals.orgnih.gov This process can also simultaneously deprotect other groups, such as a benzyl (B1604629) ether. beilstein-journals.orgnih.gov This strategy was successfully applied in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. beilstein-journals.orgnih.govbeilstein-journals.org

| Intermediate | Reagents | Product | Reference |

| Metalated 7-benzyloxy-6-methoxyisoquinoline | Eschenmoser's salt | 1-((Dimethylamino)methyl)-7-benzyloxy-6-methoxyisoquinoline | beilstein-journals.orgnih.gov |

| Quaternized aminomethyl intermediate | H2, Pd/C | 7-Hydroxy-6-methoxy-1-methylisoquinoline | beilstein-journals.orgnih.gov |

Alkylation Reactions at Specific Positions (e.g., C-1, C-4)

The functionalization of the isoquinoline scaffold through alkylation at specific positions, particularly C-1 and C-4, is a critical strategy for the synthesis of diverse derivatives. The reactivity of these positions is influenced by the electronic nature of the isoquinoline ring and the substituents it bears.

Alkylation at the C-1 position of isoquinolines can be achieved through various methods. One approach involves the metalation of the C-1 position followed by reaction with an electrophile. For instance, direct metalation of 7-benzyloxy-6-methoxyisoquinoline using a Knochel-Hauser base, followed by a cuprate-mediated methylation, has been utilized in the total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. ebi.ac.uk An alternative to direct methylation involves an aminomethylation/hydrogenolysis sequence. ebi.ac.ukbeilstein-journals.org In this method, the metalated isoquinoline intermediate is quenched with Eschenmoser's salt, yielding a tertiary benzylamine that can be subsequently converted to the 1-methylisoquinoline derivative through hydrogenolysis. ebi.ac.uk The synthesis of 4-(p-chlorobenzyl)-6,7-dimethoxy-1-methyl-isoquinoline hydrobromide also involves multi-step reactions that include alkylation. ontosight.ai

The C-4 position of the isoquinoline nucleus is also amenable to alkylation. A metal- and activating-group-free method for the C-4 alkylation of isoquinolines has been developed, utilizing benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. acs.org This reaction proceeds via a proposed temporary dearomatization strategy, where the isoquinoline combines with benzoic acid at C-1 to form a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.org This intermediate then acts as a nucleophile, reacting with the vinyl ketone to ultimately furnish the C-4 alkylated isoquinoline. acs.org This method is complementary to previously developed procedures that achieve reductive functionalization at C-4. acs.org

It is important to note that the presence of substituents on the isoquinoline ring can significantly influence the outcome of alkylation reactions. For example, in the context of C-4 alkylation, the presence of a substituent at the C-1 position can sterically hinder the initial addition of the nucleophile, preventing the reaction from proceeding. acs.org

Oxidation and Rearrangement Pathways (e.g., Quinone Formation)

The oxidation of the this compound core and its derivatives is a key transformation, often leading to the formation of biologically significant isoquinolinequinones. These reactions can proceed through various pathways, yielding different quinone isomers depending on the starting material and oxidizing agent.

A common transformation is the oxidative demethylation of dimethoxyisoquinolines to produce methoxyisoquinoline-5,8-diones, along with isoquinoline-7,8-diones and isoquinoline-5,6-diones. thieme-connect.de Reagents such as ammonium (B1175870) cerium(IV) nitrate (B79036) or silver oxide are effective for this purpose. thieme-connect.de For instance, the oxidation of 1-substituted this compound precursors can lead to a mixture of the corresponding 5,8-dione and 7,8-dione. thieme-connect.de The choice of oxidant can influence the product distribution, with silver oxide–nitric acid in dioxane reported to enhance the yield of the p-quinone (5,8-dione). thieme-connect.de

In the total synthesis of the antibiotic mimosamycin, which features a 7-methoxy-2,6-dimethyl-3,5,8(2H)-isoquinolinetrione structure, oxidation is a critical step. acs.org One synthetic route involves the oxidation of a 5,7,8-trimethoxy-2,6-dimethyl-1,4-dihydroisoquinoline-3(2H)-one intermediate using cerium(IV) ammonium nitrate to yield mimosamycin. acs.orgresearchgate.netnih.gov Another approach starts from 7-hydroxy-6-methylisoquinoline, which undergoes copper-catalyzed autoxidation to form a dimorpholino-substituted 7,8-dioxo-7,8-dihydroisoquinoline. jst.go.jpresearchgate.net This intermediate is then converted to a 7-methoxy-6-methyl-3-morpholino-5,8-dioxo-5,8-dihydroisoquinoline. jst.go.jp

Lead tetraacetate (LTA) has also been employed for the oxidation of phenolic tetrahydroisoquinolines, leading to p-quinol acetates. clockss.org For example, the LTA oxidation of 7-hydroxy-6-methoxytetrahydroisoquinolines produces p-quinol acetates, which can undergo rearrangement under acidic conditions. clockss.org

Rearrangement pathways are also observed in isoquinoline chemistry. For example, the catalytic hydrogenation of 8-acetoxy-1-cyano-5-hydroxy-7-methoxy-6-methylisoquinoline can lead to an intramolecular acyl group transfer from the oxygen to the nitrogen atom, followed by air oxidation to yield the corresponding isoquinoline-5,8-dione. clockss.org Additionally, recyclization reactions of 1,2-dimethylisoquinolinium salts containing a methoxy (B1213986) group at the 6-position have been shown to proceed with replacement of the methoxy group by a methylamino group. msu.ru

Synthesis of Polycyclic Systems Incorporating the this compound Moiety

The this compound scaffold serves as a crucial building block in the synthesis of complex polycyclic systems, including fused heterocycles and natural products.

Construction of Fused Heterocycles

The isoquinoline core can be annulated with other rings to construct a variety of fused heterocyclic systems. For example, imidazo[5,1-a]isoquinolines can be synthesized from isoquinoline-1-carbaldehydes by reaction with ammonium acetate (B1210297). researchgate.net Another approach involves the reaction of 1-methyl-3,4-dihydroisoquinolines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form tricyclic (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoates via a [2+3] cycloaddition. mdpi.com

Furthermore, naphthoquinone-fused pyrrolo[2,1-a]isoquinolines have been synthesized through a Lewis acid-catalyzed oxidative cyclization of 6,7-dimethoxynaphthalene-1,4-dione with papaverine (B1678415). researchgate.net This reaction constructs the pentacyclic scaffold of lamellarin-type molecules. researchgate.net

Total Synthesis Approaches to Complex Natural Products Bearing the Scaffold (e.g., Mimosamycin, Renierone)

The this compound framework is a key structural feature in several biologically active natural products, and its synthesis is a central part of their total synthesis.

Mimosamycin: The total synthesis of mimosamycin, an antibiotic with a 7-methoxy-2,6-dimethyl-3,5,8(2H)-isoquinolinetrione structure, has been achieved through multiple routes. One strategy commences with 7-hydroxy-6-methylisoquinoline, which is subjected to a copper-catalyzed autoxidation to generate a 7,8-dione intermediate. jst.go.jpresearchgate.net Subsequent steps involve the introduction of the methoxy group and further modifications to complete the synthesis. jst.go.jp Another approach starts from 2-methoxy-3-methyl-1,4-benzoquinone, involving the regioselective introduction of a chloromethyl group and a methoxycarbonylmethyl group, followed by reaction with methylamine (B109427) and subsequent oxidation with cerium(IV) ammonium nitrate to furnish mimosamycin. acs.orgresearchgate.netnih.gov A one-pot synthesis utilizing the Polonovski reaction has also been described. clockss.org

Renierone (B1680510): The synthesis of renierone and related antibiotic alkaloids also relies on the construction of the isoquinoline core. researchgate.net The total synthesis of renierone, mimocin, renierol, and 7-methoxy-1,6-dimethylisoquinoline-5,8-dione (B1203373) has been accomplished through the regioselective oxidation of a 5-oxygenated isoquinoline. researchgate.net The key isoquinoline intermediate is synthesized via a thermal electrocyclic reaction of an azahexatriene system. researchgate.net

The development of these synthetic strategies highlights the versatility of the this compound scaffold in accessing complex molecular architectures.

Advanced Catalytic Methods in Isoquinoline Synthesis

Modern synthetic organic chemistry heavily relies on advanced catalytic methods to construct complex molecular architectures with high efficiency and selectivity. The synthesis of isoquinolines, including derivatives of this compound, has significantly benefited from the development of transition metal-catalyzed reactions.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for the construction of the isoquinoline ring system. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysis is instrumental in various strategies for isoquinoline synthesis. One such method involves the coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.org This domino process allows for the efficient construction of the heterocyclic core. organic-chemistry.org Furthermore, palladium-catalyzed nucleomethylation of alkynes provides a novel and efficient route for the simultaneous construction of the isoquinoline ring and the introduction of a methyl group at the 4-position. rsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of 4-methylisoquinolines in moderate to excellent yields. rsc.orgresearchgate.net

Copper-Catalyzed Reactions: Copper catalysis offers a complementary and often more cost-effective alternative to palladium. Copper-catalyzed annulation reactions are promising approaches for the synthesis of diverse nitrogen heterocycles, including isoquinolines. researchgate.net An efficient copper-catalyzed synthesis of pyrazolo[5,1-a]isoquinolines from 2-gem-dipyrazolylvinylbromobenzenes has been developed, proceeding in moderate to good yields under mild conditions. rsc.org Another notable copper-catalyzed method is the three-component tandem reaction of terminal alkynes, 2-bromoaryl aldehydes (or ketones), and acetamide (B32628) to produce isoquinolines. acs.org This process avoids the use of palladium and odorous amines, making it an attractive synthetic route. acs.org Additionally, a highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been reported for the synthesis of isoquinolines and isoquinoline N-oxides. rsc.org

These advanced catalytic methods provide versatile and powerful platforms for the synthesis of a wide range of isoquinoline derivatives, including those based on the this compound scaffold. The choice of catalyst and reaction conditions can be tailored to achieve specific substitution patterns and functional group tolerance.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. scirp.organton-paar.com The application of microwave irradiation in the synthesis of heterocyclic compounds, including isoquinolines, is well-documented, offering efficient pathways for constructing the isoquinoline core. organic-chemistry.orgnih.gov These methods typically involve the rapid, uniform heating of the reaction mixture, which can significantly enhance reaction rates for processes like cyclizations and multicomponent reactions. anton-paar.comsioc-journal.cn

While specific literature on the microwave-assisted synthesis of this compound is not abundant, general protocols for substituted isoquinolines can be readily adapted. For instance, palladium-catalyzed sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes with terminal acetylenes and an ammonia (B1221849) source (like ammonium acetate) under microwave irradiation provide a versatile route to various isoquinoline derivatives. organic-chemistry.org Similarly, copper-catalyzed multicomponent reactions have been developed for the one-pot synthesis of 3-substituted isoquinolines under microwave conditions. sioc-journal.cn These approaches highlight the potential for rapid assembly of the isoquinoline scaffold, which could be applied to precursors of this compound.

Another relevant strategy is the microwave-accelerated cyclization of precursor molecules. For example, the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives has been achieved through microwave irradiation of N-substituted amides with paraformaldehyde and a catalyst like polyphosphoric acid on silica (B1680970) gel (PPA/SiO2), demonstrating the utility of this technology for constructing the saturated isoquinoline ring system. shd-pub.org.rs The 6π-electrocyclization of 1-azatrienes, which can be generated in situ, is another transformation that benefits from microwave heating to produce polysubstituted 3-methylisoquinolines, outperforming conventional heating methods. conicet.gov.ar

The table below summarizes representative conditions from various microwave-assisted syntheses of isoquinoline and related heterocyclic derivatives, illustrating the typical parameters that could be optimized for the synthesis of this compound.

Table 1: Examples of Microwave-Assisted Synthesis of Isoquinoline Derivatives

| Reaction Type | Starting Materials | Catalyst/Reagents | Solvent | Temp (°C) | Time | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Multicomponent Reaction | 2-Bromobenzaldehydes, Terminal Alkynes, tert-Butylamine | CuI | N/A | N/A | N/A | High | sioc-journal.cn |

| Pictet-Spengler Cyclization | N-sulfonyl amides, Paraformaldehyde | PPA/SiO2 | Toluene | 100 | 60 min | N/A | shd-pub.org.rs |

| Sequential Annulation | o-Bromoarylaldehydes, Terminal Acetylenes, Ammonium Acetate | Palladium Catalyst | N/A | N/A | N/A | Good | organic-chemistry.org |

Note: The data in this table is derived from syntheses of various isoquinoline derivatives, not specifically this compound, but represents plausible conditions for its synthesis via microwave-assisted methods.

Chiral Synthesis and Stereoselective Transformations

The development of synthetic routes to chiral isoquinoline derivatives is of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents. beilstein-journals.orgclockss.org Chiral synthesis of derivatives of this compound would typically focus on introducing a stereocenter at the C1 position, which is a common feature in many isoquinoline alkaloids.

One established strategy involves the asymmetric reduction of a 3,4-dihydroisoquinoline precursor. For instance, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) can be reduced using a chiral catalyst system, such as a ruthenium complex with a chiral diamine ligand (e.g., TsDPEN), to yield the corresponding chiral 1,2,3,4-tetrahydroisoquinoline with high enantioselectivity. mdpi.com This approach could be directly applied to a 1-substituted-7-methoxy-6-methyl-3,4-dihydroisoquinoline intermediate.

Another powerful method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde. clockss.org To achieve stereoselectivity, a chiral auxiliary can be incorporated into either the amine or aldehyde component. Alternatively, a chiral Brønsted acid catalyst can be employed to control the facial selectivity of the cyclization step.

For the synthesis of molecules with a chiral quaternary center at C1, such as a 1,1-disubstituted tetrahydroisoquinoline, different methods are required. One approach involves the addition of an organometallic reagent (e.g., methyllithium) to a chiral 3,4-dihydroisoquinolinium salt derived from a chiral auxiliary like tartaric acid. clockss.org A more modern approach involves the palladium-catalyzed asymmetric Larock isoquinoline synthesis, where chiral ligands like (R)-Segphos or (R)-Binap are used to control the stereochemistry during the cyclization/cross-coupling cascade, yielding axially chiral 3,4-disubstituted isoquinolines. acs.org

A novel strategy for introducing a methyl group at C1 involves the metalation of the isoquinoline ring followed by an alternative to direct methylation. For the related alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, a method was developed involving metalation with a Knochel-Hauser base, quenching with Eschenmoser's salt to form an aminomethyl intermediate, followed by quaternization and hydrogenolysis to yield the final 1-methylisoquinoline. beilstein-journals.orgbeilstein-journals.org This multi-step sequence can be more efficient and provide cleaner products than direct methylation.

The table below outlines key stereoselective transformations applicable to the synthesis of chiral derivatives of this compound, based on established methods for analogous compounds.

Table 2: Strategies for Chiral Synthesis of Isoquinoline Derivatives

| Method | Key Transformation | Chiral Source | Typical Substrate | Outcome | Ref |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Reduction of C=N bond | Chiral Ru-TsDPEN complex | 1-Substituted-3,4-dihydroisoquinoline | Chiral 1,2,3,4-tetrahydroisoquinoline | mdpi.com |

| Nucleophilic Addition | Addition to iminium ion | Chiral auxiliary on nitrogen | Chiral 3,4-dihydroisoquinolinium salt | Diastereoselective formation of C1-substituted product | clockss.org |

| Asymmetric Larock Synthesis | Pd-catalyzed annulation | Chiral phosphine (B1218219) ligand (e.g., (R)-Segphos) | o-(1-Alkynyl)benzaldimine | Axially chiral 3,4-disubstituted isoquinoline | acs.org |

Structure Activity Relationship Sar Investigations of 7 Methoxy 6 Methylisoquinoline Derivatives

Influence of Substituent Position and Nature on Biological Profiles

The biological activity of isoquinoline (B145761) derivatives is highly dependent on the nature and placement of substituents. researchgate.netijcsi.pro The introduction of different functional groups can modulate the compound's interaction with biological targets, thereby influencing its efficacy and selectivity. ontosight.ai

Methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are common substituents in biologically active isoquinoline derivatives. The methoxy group, with its ability to participate in hydrogen bonding and its influence on electron density, can significantly impact a compound's binding affinity and metabolic stability. ontosight.aiontosight.ai The position of the methoxy group is critical; for instance, in some series, a methoxy group at the 7-position is a key feature for certain biological activities. Methyl groups, on the other hand, can influence lipophilicity and steric interactions within the binding pocket of a target protein. ontosight.ai The presence of both methoxy and methyl groups, as in 7-Methoxy-6-methylisoquinoline, suggests a finely tuned balance of electronic and steric properties that contribute to its biological profile. ontosight.ai

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. In the context of isoquinolines, the introduction of halogens such as chlorine or bromine can alter the electronic nature of the aromatic system and improve membrane permeability. researchgate.net Studies on isoquinolinequinones have shown that bromination can enhance antiproliferative activity. researchgate.net Other substitutions, such as the introduction of amino groups or larger heterocyclic moieties, can also profoundly impact the biological activity. For example, the nature of the substituent at the C(4) and 3-N positions of the isoquinoline cycle has been found to be critical for anticancer activity. univ.kiev.ua

Structural isomerism plays a significant role in the SAR of isoquinoline derivatives. The spatial arrangement of substituents can lead to different biological activities. For instance, the dehydrogenation of certain 7,8-dihydroisoquinolines can lead to either 1,7- or 1,8-substituted isoquinolines depending on the electronic nature of the substituents. rsc.org This highlights how subtle changes in the synthetic process can result in isomers with potentially distinct pharmacological profiles. The relative positions of functional groups can dictate how a molecule fits into a binding site, thus affecting its potency and selectivity.

Identification of Key Pharmacophoric Elements within the Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For many biologically active isoquinoline derivatives, key pharmacophoric elements have been identified. These often include a hydrogen bond acceptor (the isoquinoline nitrogen), a hydrophobic aromatic region, and specific substitution patterns that provide additional interactions. nih.govtandfonline.com For example, in a series of CXCR4 antagonists, the 3-isoquinolinyl moiety was identified as an attractive replacement for a benzimidazole (B57391) group. nih.gov The identification of these key features is crucial for the design of new, more potent, and selective analogs. univ.kiev.uanih.gov

Biological Activities and Mechanistic Studies of 7 Methoxy 6 Methylisoquinoline Derivatives

Biological Significance of the Isoquinoline (B145761) Scaffold in Drug Discovery

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry and drug development. nih.govmdpi.com This designation stems from the recurring presence of this heterocyclic structural motif in a multitude of biologically active compounds and clinically approved drugs. nih.govfrontiersin.org Isoquinoline derivatives are a structurally diverse class of compounds that have garnered significant attention in therapeutic research due to their extensive range of biological activities. nih.govfrontiersin.org

The versatility of the isoquinoline core allows for the development of agents targeting a wide array of ailments. nih.gov Pharmacological studies have demonstrated that compounds containing this scaffold possess potent anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and antihypertensive properties. mdpi.comfrontiersin.orgnih.gov Furthermore, their influence extends to the nervous system, with derivatives showing antidepressant and antipsychotic potential. frontiersin.org The broad spectrum of activity has made the isoquinoline ring a preferred structural foundation for drug design, playing a crucial role in the discovery of new therapeutic agents for conditions ranging from infections and metabolic diseases to neoplasms and cardiovascular disorders. nih.govfrontiersin.org The development of novel anticancer agents from isoquinoline derivatives is particularly prominent, with mechanisms including the induction of apoptosis, inhibition of tubulin polymerization, and interruption of the cell cycle. frontiersin.orgnih.gov

Investigation of Molecular and Cellular Targets

Derivatives of the isoquinoline scaffold have been shown to exert their biological effects through the modulation of key enzymes involved in cell proliferation and survival. A significant target in cancer therapy is telomerase, a reverse transcriptase enzyme responsible for maintaining telomere length and enabling the indefinite proliferation characteristic of most cancer cells. mdpi.compatsnap.com Several isoquinoline alkaloids have been identified as potent telomerase inhibitors. nih.govmdpi.com

One such example is papaverine (B1678415), an isoquinoline alkaloid that inhibits telomerase activity by down-regulating the expression of its catalytic subunit, hTERT. nih.govnih.gov Studies on the hepatocarcinoma cell line HepG-2 demonstrated that papaverine treatment leads to a significant reduction in both telomerase activity and hTERT expression, ultimately inducing a senescent state in the cancer cells. nih.gov Another prominent isoquinoline alkaloid, berberine (B55584), has also been shown to inhibit telomerase activity and downregulate nucleophosmin/B23, leading to apoptosis in HL-60 leukemia cells. mdpi.com This mechanism of action, which targets the immortality of cancer cells rather than directly inducing cytotoxicity, positions these compounds as promising models for anticancer drug design. nih.gov

Beyond telomerase, other enzymes critical to DNA function are also targeted. Certain protoberberine isoquinoline alkaloids are well-known inhibitors of DNA topoisomerases I and II, enzymes that manage DNA topology and are essential for replication. mdpi.com

| Parameter | IC₅₀ Value | Mechanism | Outcome |

|---|---|---|---|

| Telomerase Activity Reduction | 60 µM | Down-regulation of hTERT expression | Growth arrest, induction of senescence |

| hTERT Expression Reduction | 60 µM | Transcriptional inhibition | Reduced enzyme availability |

| Cytotoxicity | 120 µM | General cellular toxicity | Cell death |

The structural framework of isoquinoline derivatives allows them to bind with high affinity and selectivity to various cell surface receptors, thereby interfering with crucial signaling pathways.

Adrenergic Receptors: Synthetic derivatives of 6,7-dimethoxytetrahydroisoquinoline, a structure closely related to 7-methoxy-6-methylisoquinoline, have been developed as selective antagonists for the alpha(2C)-adrenergic receptor. nih.gov These compounds demonstrated high affinity for the human alpha(2C)-adrenergic receptor subtype, showcasing the potential for developing highly selective modulators for this receptor class, which is involved in various neurological and cardiovascular functions. nih.gov

Sigma Receptors: Certain conformationally flexible benzamide (B126) analogs containing a 6,7-dimethoxyisoquinoline (B95607) moiety, such as RHM-1, have been shown to possess high affinity and selectivity for σ₂ receptors over σ₁ receptors. ingentaconnect.com The density of σ₂ receptors is significantly higher in proliferating tumor cells compared to quiescent ones, and σ₂ receptor ligands can induce apoptosis. ingentaconnect.com This makes isoquinoline-based σ₂ ligands valuable for both the detection and potential treatment of malignant neoplastic diseases. ingentaconnect.com

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Nicotinic acetylcholine receptors are widespread throughout the nervous system and are involved in diverse physiological processes. dntb.gov.ua While specific studies on this compound are limited, various natural alkaloids are known to interact with nAChRs, acting as both agonists and antagonists to modulate receptor function and downstream signaling. The α7 nAChR subtype, in particular, is a therapeutic target for neurological and inflammatory disorders. nih.gov

A primary mechanism by which many isoquinoline alkaloids exert their cytotoxic effects is through direct interaction with nucleic acids. nih.gov These compounds can interfere with DNA function and perturb replication, which is particularly detrimental to rapidly proliferating cancer cells. nih.gov

The molecular basis for this activity involves noncovalent interactions, which are broadly classified into two modes: intercalation and groove binding. nih.gov Intercalation involves the insertion of the planar aromatic rings of the isoquinoline scaffold between adjacent base pairs of the DNA double helix. This process distorts the DNA structure, interfering with the processes of replication and transcription. nih.gov Alternatively, these alkaloids can bind to the major or minor grooves of DNA, which also disrupts the binding of essential proteins and enzymes required for DNA function. nih.gov Isoquinoline alkaloids such as berberine, palmatine, and coralyne are known to form complexes with various polymorphic nucleic acid structures, contributing to their anticancer activities. nih.gov This interference with DNA integrity can trigger DNA damage responses, leading to cell cycle arrest and apoptosis. nih.gov

The bacterial cell wall, composed primarily of peptidoglycan, is a critical structure for bacterial survival and is absent in mammalian cells, making it an excellent target for antibiotics. uomustansiriyah.edu.iqnotesforbiology.com The antibacterial mechanisms of isoquinoline alkaloids are diverse and include the disruption of the bacterial cell wall and membrane. nih.gov

Recent studies have identified novel classes of isoquinoline derivatives with potent antibacterial activity that is linked to the perturbation of cell wall synthesis. A new class of alkynyl isoquinoline compounds demonstrated strong bactericidal activity against numerous Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Preliminary mechanistic studies using macromolecule biosynthesis assays indicated that these compounds perturb S. aureus cell wall and nucleic acid biosynthesis. mdpi.comnih.gov This dual mechanism highlights the potential of the isoquinoline scaffold in developing new antibacterial agents to combat resistant pathogens. mdpi.com

Profiling of Biological Response in Cellular Models

The biological activity of isoquinoline derivatives has been extensively profiled in various cellular models, particularly in the context of anticancer research. The National Cancer Institute's (NCI) 60-human tumor cell line panel is a common platform for evaluating the antiproliferative spectrum of novel compounds.

For instance, a quinoxalinone derivative containing a 7-methoxy substitution exhibited extremely potent and broad-spectrum antitumor activity in the NCI-60 panel, with GI₅₀ (50% growth inhibition) values in the low to subnanomolar range (as low as 10⁻¹⁰ M) against the majority of cell lines. eurekaselect.com Similarly, a series of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones displayed significant in vitro antiproliferative activity against gastric (AGS) and human leukemia (HL-60) cancer cell lines, with IC₅₀ values in the low micromolar range (1.31 to 11.04 µM). The data from these cellular assays are crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further development.

| Compound Class | Cell Line(s) | Activity Metric | Reported Potency Range | Source |

|---|---|---|---|---|

| 7-Methoxy-dihydroquinoxalin-one Derivative | NCI-60 Panel (various) | GI₅₀ | Low to subnanomolar (10⁻¹⁰ M level) | eurekaselect.com |

| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one | A549 (Lung), KB (Nasopharynx), KB-VIN (MDR), MDA-MB-231 (Breast), MCF-7 (Breast) | GI₅₀ | 0.53 - 2.01 nM | eurekaselect.com |

| 6-Bromo-7-anilino-1-arylisoquinolinequinones | AGS (Gastric), HL-60 (Leukemia) | IC₅₀ | 1.31 - 11.04 µM | |

| 4-Substituted-6,7-dimethoxyquinazolines | NCI-59 Panel (various) | Growth Percent | Varied (evaluated at 10⁻⁵ M) |

Anti-proliferative and Cytotoxic Effects (e.g., in cancer cell lines)

A number of studies have highlighted the significant anti-proliferative and cytotoxic potential of 7-methoxyisoquinoline (B1361142) derivatives against various cancer cell lines. For instance, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrated potent antitumor activity, inhibiting tumor growth by 62% in mice at a dose of 1.0 mg/kg. mdpi.com This compound also exhibited high antiproliferative activity against a panel of 60 human tumor cell lines, with GI₅₀ values in the low to subnanomolar range. mdpi.com Its analogues also showed considerable potency against several cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and KB (nasopharyngeal carcinoma). mdpi.com

Similarly, novel 6,7-dimethoxyquinazoline (B1622564) derivatives have been synthesized and evaluated for their cytotoxic activity. researchgate.net One of the most promising compounds in this series displayed IC₅₀ values of 0.7 and 1.7 µM in HCT116p53(+/+) and HCT116p53(-/-) colon cancer cell lines, respectively. researchgate.net Furthermore, a series of morpholine-substituted quinazoline (B50416) derivatives were assessed for their cytotoxic potential against A549, MCF-7, and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov Two compounds from this series, AK-3 and AK-10, showed significant cytotoxic activity against all three cell lines, with AK-10 exhibiting a particularly low IC₅₀ value of 3.15 ± 0.23 µM against MCF-7 cells. nih.gov

The alkaloid 9-methoxycanthin-6-one, a canthin-6-one (B41653) derivative, has also been investigated for its in vitro anti-cancer activities. jfda-online.com It demonstrated significant cytotoxic effects against a range of cancer cell lines, including ovarian (A2780, SKOV-3), breast (MCF-7), colorectal (HT29), skin (A375), and cervical (HeLa) cancers, with IC₅₀ values ranging from 3.79 to 15.09 µM. jfda-online.com Additionally, a series of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones were synthesized and showed significant in vitro antiproliferative activity on gastric (AGS) and leukemia (HL-60) cancer cell lines, with IC₅₀ values in the range of 1.31 to 11.04 µM. nih.gov

Table 1: Anti-proliferative and Cytotoxic Effects of this compound Derivatives

| Compound/Derivative | Cell Line(s) | Activity | Reference(s) |

|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 human tumor cell line panel | GI₅₀ values in the 10⁻¹⁰ M range | mdpi.com |

| 4-(2-Chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (6a) | HTCL panel | GI₅₀ values of 0.53−2.01 nM | mdpi.com |

| Substituted 6,7-dimethoxyquinazoline derivative (7c) | HCT116p53(+/+) and HCT116p53(-/-) colon cancer cells | IC₅₀ values of 0.7 and 1.7 µM, respectively | researchgate.net |

| Morpholine substituted quinazoline derivative (AK-3) | A549, MCF-7, and SHSY-5Y | IC₅₀ values of 10.38 ± 0.27 µM, 6.44 ± 0.29 µM, and 9.54 ± 0.15 µM, respectively | nih.gov |

| Morpholine substituted quinazoline derivative (AK-10) | A549, MCF-7, and SHSY-5Y | IC₅₀ values of 8.55 ± 0.67 µM, 3.15 ± 0.23 µM, and 3.36 ± 0.29 µM, respectively | nih.gov |

| 9-Methoxycanthin-6-one | A2780, SKOV-3, MCF-7, HT29, A375, HeLa | IC₅₀ values of 4.04 ± 0.36 µM, 5.80 ± 0.40 µM, 15.09 ± 0.99 µM, 3.79 ± 0.069 µM, 5.71 ± 0.20 µM, and 4.30 ± 0.27 µM, respectively | jfda-online.com |

| 6-Bromine-containing 7-anilino-1-arylisoquinolinequinones | Gastric (AGS) and leukemia (HL-60) cancer cell lines | IC₅₀ values in the range of 1.31 to 11.04 µM | nih.gov |

Anti-inflammatory and Immunomodulatory Activities

Research into the anti-inflammatory and immunomodulatory properties of 7-methoxyisoquinoline derivatives has revealed potential mechanisms for their therapeutic effects. One synthetic isoquinolinic alkaloid, MHTP [2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol], has demonstrated anti-inflammatory activity in various experimental models. In a mouse model of ovalbumin-induced pulmonary allergic inflammation, nasal administration of MHTP led to a reduction in the migration of total leukocytes, specifically lymphocytes and eosinophils, into the bronchoalveolar lavage fluid. Furthermore, MHTP treatment significantly increased the production of interferon-gamma (IFN-γ), suggesting a shift towards a Th1-mediated immune response, which can ameliorate allergic inflammation.

While direct studies on a wider range of this compound derivatives are limited, research on related methoxylated compounds provides insights into potential mechanisms. For example, some methoxyflavone analogs have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov This pathway is a key regulator of the expression of pro-inflammatory mediators. The inhibition of NF-κB activation can lead to a downstream reduction in the production of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). nih.gov

Table 2: Anti-inflammatory and Immunomodulatory Activities of a 7-Methoxyisoquinoline Derivative

| Compound | Model | Key Findings | Reference(s) |

|---|---|---|---|

| MHTP [2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol] | Ovalbumin-induced pulmonary allergic inflammation in mice | Reduced migration of leukocytes (lymphocytes and eosinophils). Increased production of IFN-γ. |

Antimicrobial and Antiviral Properties

Derivatives of 7-methoxyisoquinoline have shown a broad spectrum of antimicrobial and antiviral activities. A series of novel 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were synthesized and screened for their antimicrobial activity. nih.govmdpi.com One derivative, a sulfamethazine (B1682506) derivative (3l), exhibited promising antimicrobial activity against E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans, and C. neoformans. nih.gov The minimum inhibitory concentration (MIC) of this compound against E. coli was found to be 7.81 µg/mL. nih.gov

In another study, new 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were synthesized and evaluated for their in-vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal species. Certain ester and thioether derivatives from this series showed high activity against Gram-positive strains, while others were more effective against Gram-negative bacteria. Notably, one compound was found to be more active than the standard antifungal Amphotericin B against three fungal species.

The antibacterial potential of 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives has also been explored. These compounds were evaluated for their activity against Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). A number of these derivatives were found to be active against both MRSA and VRE. Furthermore, a series of 1-arylisoquinoline derivatives were designed and evaluated for their antifungal activities against several phytopathogenic fungi. Two compounds, A13 and A25, showed significant antifungal activity against A. alternata, with EC₅₀ values of 2.375 and 2.251 mg/L, respectively.

In terms of antiviral properties, a series of 7,8-dihydroisoquinoline (B3349891) derivatives have been shown to be potent against human cytomegalovirus (HCMV). One compound, in particular, demonstrated a 39- to 223-fold lower 50% inhibitory concentration (IC₅₀) than the standard drug ganciclovir (B1264) against two different HCMV strains. Importantly, these derivatives remained effective against HCMV strains that were resistant to existing antiviral drugs, suggesting a novel mechanism of action.

Table 3: Antimicrobial and Antiviral Properties of this compound Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity | Reference(s) |

|---|---|---|---|

| 4-((7-methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide (B165840) (3l) | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans, C. neoformans | Inhibition zones of 21.0, 16.2, 18.0, 16.0, 18.0, and 10.0 mm, respectively. MIC against E. coli was 7.81 µg/mL. | nih.gov |

| 6-methoxyquinoline-3-carbonitrile derivatives (7b, 9c) | Gram-positive bacteria (Streptococcus pneumonia, Bacillus subtilis) | High antimicrobial activity. | |

| 6-methoxyquinoline-3-carbonitrile derivatives (7b, 7d, 9b) | Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli) | High antimicrobial activity. | |

| 6-methoxyquinoline-3-carbonitrile derivative (7e) | Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum | More active than Amphotericin B. | |

| 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives | Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant E. faecalis (VRE) | Active against multidrug-resistant strains. | |

| 1-Arylisoquinoline derivatives (A13, A25) | A. alternata | EC₅₀ values of 2.375 and 2.251 mg/L, respectively. | |

| 7,8-Dihydroisoquinoline derivative (A1) | Human cytomegalovirus (HCMV) strains AD 169 and Towne | 39- to 223-fold lower IC₅₀ than ganciclovir. |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can predict a wide array of properties, including molecular geometry, electronic energy, dipole moments, and molecular orbitals. Density Functional Theory (DFT) is a common method used for these purposes, balancing computational cost with accuracy. imist.maresearchgate.netdergipark.org.tr

For isoquinoline (B145761) and its derivatives, DFT calculations help elucidate how substituents like methoxy (B1213986) and methyl groups influence the electronic properties of the entire ring system. The electron-donating nature of a methoxy group, for instance, can increase the electron density in the aromatic rings, affecting the molecule's reactivity and potential interaction sites. Computational studies on related molecules like 5-methoxyisoquinoline (B1338356) show that the methoxy substituent significantly impacts the distribution of electron density through both resonance and inductive effects.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energies of these frontier orbitals provide information about the molecule's potential to donate or accept electrons, offering predictions about its reactivity in chemical reactions and its role in forming charge-transfer complexes. dergipark.org.tr For the parent isoquinoline molecule, quantum chemical calculations have been used to interpret its electronic spectrum and assign valence transitions. rsc.org

While specific DFT studies on 7-Methoxy-6-methylisoquinoline are not extensively published, the established methodologies applied to similar structures could be used to predict its properties. Such calculations would reveal the molecular electrostatic potential (MEP) map, identifying regions of positive and negative potential that are likely sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Predicted Physicochemical Properties of Related Isoquinoline Derivatives (Note: Data is for related compounds as specific data for this compound is not available in the cited sources. This table illustrates the type of data generated via computational methods.)

| Compound Name | Molecular Formula | TPSA (Ų) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 7-Methoxy-1-methylisoquinoline ijbio.com | C₁₁H₁₁NO | 22.12 | 2.55 | 0 | 2 |

| 1-Chloro-7-methoxy-3-methylisoquinoline eurekaselect.com | C₁₁H₁₀ClNO | 22.12 | 3.21 | 0 | 2 |

| 1-(Hydroxymethyl)-7-methoxy-6-methylisoquinoline-5,8-dione nih.gov | C₁₂H₁₁NO₄ | 76.5 | 0.1 | 1 | 4 |

| 6,7-Dimethoxy-1-methylisoquinoline | C₁₂H₁₃NO₂ | 31.4 | 2.4 | 0 | 3 |

Ligand-Based Drug Design

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of a biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. semanticscholar.org LBDD methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis. acs.org

Pharmacophore Modeling and Virtual Screening Methodologies

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. derpharmachemica.com Once a pharmacophore model is developed from a set of known active ligands, it can be used as a 3D query to screen large compound databases (virtual screening) to identify new, structurally diverse molecules that are likely to be active. ijbio.com

For the isoquinoline class of compounds, pharmacophore modeling has been successfully applied. For example, a ligand-based pharmacophore model was developed for indenoisoquinoline derivatives acting as Topoisomerase I inhibitors, identifying key features like a hydrophobic group, a positive ionizable site, and an aromatic ring as necessary for activity. derpharmachemica.com Similarly, studies on morphinan (B1239233) and isoquinoline compounds as acetylcholinesterase inhibitors used pharmacophore models to prioritize compounds for biological testing, significantly increasing the discovery rate of active molecules. nih.govebi.ac.uk

For this compound, a pharmacophore model could be constructed if it were part of a series of compounds with known activity against a particular target. The model would define the spatial arrangement of its methoxy, methyl, and isoquinoline nitrogen features that are critical for binding. This model could then be used to screen for other compounds with similar interaction features.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. japsonline.com A QSAR model correlates variations in biological activity with changes in molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity, electronic parameters, size, and shape). imist.maresearchgate.net

Numerous QSAR studies have been performed on isoquinoline derivatives to guide the optimization of lead compounds. For instance, 3D-QSAR studies on dihydroisoquinoline derivatives as leucine (B10760876) aminopeptidase (B13392206) inhibitors have provided valuable information on the structural characteristics that enhance inhibitory potency. japsonline.com Another study developed a robust QSAR model for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives, identifying key molecular descriptors that predict their inhibitory activity against the AKR1C3 enzyme, a target in prostate cancer. researchgate.netnih.gov These models are validated statistically to ensure they are robust and predictive for designing new derivatives. arxiv.org

To develop a QSAR model for this compound, it would need to be synthesized and tested as part of a larger library of analogues against a specific biological target. The resulting activity data, combined with calculated molecular descriptors, would allow for the generation of a predictive QSAR equation. This model would help in understanding how the methoxy and methyl groups at positions 7 and 6, respectively, contribute to the compound's activity and would guide the design of more potent analogues.

Receptor-Based Drug Design

When the 3D structure of the biological target (e.g., a protein or enzyme) is known, receptor-based drug design methods can be employed. These techniques use the target's structure to design or identify ligands that can bind to it with high affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). eurekaselect.comrsc.org The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding free energy.

Docking studies are routinely used for isoquinoline derivatives to understand their mechanism of action and to screen for potential inhibitors. In one study, 274 isoquinoline derivatives were docked into the main protease (Mpro) of SARS-CoV-2 to identify potential inhibitors. eurekaselect.com The results highlighted key interactions with pivotal catalytic residues. Another investigation used docking to analyze the binding of novel pyrrolo[2,1-a]isoquinoline (B1256269) derivatives to the ACP reductase enzyme, a target for anti-tuberculosis drugs, revealing binding energies and specific interactions. rsc.orgresearchgate.net

For this compound, molecular docking could be used to screen it against a panel of known drug targets. If a potential target is identified, docking would provide a hypothetical binding pose, revealing key interactions such as hydrogen bonds with the isoquinoline nitrogen or hydrophobic interactions involving the methyl group and aromatic rings. This information is invaluable for structure-based drug design efforts.

Table 2: Example Molecular Docking Results for Isoquinoline Derivatives (Note: This table presents hypothetical data to illustrate typical results from a docking study, as specific docking scores for this compound are not available in the cited sources.)

| Target Protein | PDB ID | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| ACP Reductase | 4OHU | Pyrrolo[2,1-a]isoquinoline derivative | -9.31 | TYR158, ILE194 |

| SARS-CoV-2 Mpro | 7L0D | Synthetic Isoquinoline | -8.5 | HIS41, CYS145, GLU166 |

| IKK-β (model) | N/A | 6-Aryl-7-alkoxyisoquinoline | N/A | ASP103, LYS106 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms and molecules. acs.org In drug design, MD simulations are used to assess the stability of a ligand-receptor complex predicted by docking, to analyze conformational changes in the protein upon ligand binding, and to estimate binding free energies. acs.orgtandfonline.com

If a promising binding pose for this compound in a target protein were identified through docking, an MD simulation would be the next logical step. The simulation would track the movements of every atom in the system, allowing researchers to confirm the stability of the interaction, calculate a more accurate binding free energy using methods like MM/GBSA, and understand the dynamic nature of the binding process. eurekaselect.com

De Novo Design Approaches

De novo drug design, which translates to "from the beginning," is a computational strategy that aims to build novel molecular structures with desired pharmacological properties from the ground up, often by assembling molecular fragments or atoms directly within the binding site of a biological target. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry, making it a valuable starting point for de novo design. nih.govtandfonline.comrsc.org Its structural rigidity, coupled with the capacity for diverse functionalization, allows for the precise spatial arrangement of substituents to optimize interactions with a target receptor or enzyme. rsc.org The compound this compound, with its specific substitution pattern, presents a unique framework within this privileged class for computational exploration.

De novo design strategies involving isoquinoline cores often begin with the placement of the core scaffold or a key fragment into the active site of a target protein. Computational algorithms then explore optimal growth vectors from this starting point, adding fragments or atoms to maximize favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, with the surrounding amino acid residues. This process is guided by scoring functions that estimate the binding affinity of the generated molecules.

A key advantage of this approach is the potential to discover entirely new chemical entities that may not be readily accessible through traditional synthetic methods or high-throughput screening of existing compound libraries. For instance, computational methods can facilitate the design of complex and highly substituted isoquinoline derivatives tailored to a specific biological target. pnas.org

Research has demonstrated the successful application of de novo design principles to isoquinoline-based compounds. For example, structure-based drug design has been employed to create novel 1-amino-3-aryl isoquinoline scaffolds as inhibitors of KRASG12C, a challenging cancer target. nih.gov In such studies, the isoquinoline core serves as a rigid template to which various functional groups are attached and optimized computationally before their synthesis and biological evaluation.

Fragment-based drug discovery (FBDD) is another powerful de novo approach where small molecular fragments that bind to the target are identified and then grown or merged to create a more potent lead compound. researchoutreach.org A "merging by design" strategy has been successfully applied to isoquinoline derivatives, where two fragments substituted at different positions on the isoquinoline ring are computationally combined to generate a highly potent molecule. researchoutreach.org This highlights the modular nature of the isoquinoline scaffold in de novo design.

The table below outlines key computational parameters and considerations for the de novo design of ligands based on the this compound scaffold.

| Parameter | Description | Relevance to this compound |

| Scaffold Rigidity | The inherent structural stability of the isoquinoline core. | Provides a solid foundation for the predictable orientation of substituents, allowing for precise targeting of interactions within a binding pocket. |

| Growth Vectors | Potential points on the scaffold for the addition of new chemical groups. | The unsubstituted positions on the aromatic rings and the nitrogen atom of this compound serve as primary growth vectors for computational exploration. |

| Fragment Libraries | Collections of small molecular fragments used by algorithms to build new molecules. | Libraries can be tailored to include fragments that are synthetically accessible and complementary to the known biology of the target. |

| Scoring Functions | Mathematical models used to estimate the binding affinity and other properties of the designed molecules. | Accurate scoring is crucial for prioritizing the most promising computationally designed compounds for synthesis and experimental testing. |

| Synthetic Accessibility | The feasibility of synthesizing the computationally designed molecule in a laboratory. | Algorithms can be constrained to only generate molecules that are predicted to be synthetically viable, saving time and resources. |

Furthermore, de novo design can be coupled with other computational chemistry techniques, such as molecular dynamics simulations, to assess the stability of the designed ligand within the binding site and to predict its dynamic behavior over time. openaccessjournals.combioscipublisher.com The methoxy and methyl groups of this compound can influence the compound's electronic properties and lipophilicity, which are critical parameters that can be modeled and optimized during the de novo design process. ontosight.ai

The following table summarizes research findings where isoquinoline scaffolds have been utilized in de novo or structure-based design, providing a basis for the potential applications of this compound.

| Target | Isoquinoline Derivative Type | Design Strategy | Key Findings | Reference |

| KRAS G12C | 1-amino-3-aryl isoquinolines | Structure-based drug design | Identification of novel lead compounds with inhibitory activity. | nih.gov |

| HIV-1 Reverse Transcriptase | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | De novo design and synthesis | Development of novel inhibitors of the viral enzyme. | nuph.edu.ua |

| P-glycoprotein | N-phenyl-dihydroisoquinoline-carboxamide derivatives | Design and synthesis | Reversal of multidrug resistance in cancer cells. | nuph.edu.ua |

| Protein Kinases | 5,7-disubstituted isoquinolines | Fragment merging by design | Generation of a potent kinase inhibitor with nanomolar efficacy. | researchoutreach.org |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic arrangement within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of information that, when combined, offer a complete structural picture of 7-Methoxy-6-methylisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an isoquinoline (B145761) derivative, the aromatic protons typically appear in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current. For this compound, specific signals would be expected for the protons on the isoquinoline core, as well as singlets for the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. Based on data from the closely related isomer, 7-Methoxy-1-methylisoquinoline, the methoxy protons are expected around δ 3.9 ppm and the methyl protons at approximately δ 2.5-2.9 ppm. whiterose.ac.uk The protons on the heterocyclic and benzene (B151609) rings will exhibit characteristic chemical shifts and coupling patterns (doublets, singlets, or doublet of doublets) that allow for their precise assignment. For instance, in the related compound 7-hydroxy-6-methoxy-1-methylisoquinoline, the aromatic protons appear at δ 8.23 (d, J = 5.8 Hz), 7.49 (s), 7.39 (d, J = 5.8 Hz), and 7.07 (s). beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the isoquinoline ring typically resonate in the range of δ 100–160 ppm. The methoxy carbon signal is expected around δ 55-56 ppm, while the methyl carbon would appear further upfield, typically between δ 20-25 ppm. whiterose.ac.uk For comparison, the carbon signals for 7-Methoxy-1-methylisoquinoline have been assigned as follows: δ 158.2, 156.9, 134.0, 131.4, 128.8, 128.6, 122.7, 119.1, 103.5, 55.5 (OCH₃), and 22.4 (CH₃). whiterose.ac.uk

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY experiments establish proton-proton coupling networks, while HMQC/HSQC correlates directly bonded proton and carbon atoms. Other techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations, which is invaluable for confirming the substitution pattern on the isoquinoline core, for instance, by correlating the methoxy protons to the C-7 carbon.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on related compounds.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Reference Compound(s) |

|---|---|---|---|

| H-1 | ~9.0 | ~152.0 | General Isoquinolines |

| H-3 | ~8.4 | ~142.0 | General Isoquinolines |

| H-4 | ~7.5 | ~120.0 | General Isoquinolines |

| H-5 | ~7.5 | ~128.0 | 7-Methoxy-1-methylisoquinoline whiterose.ac.uk |

| H-8 | ~7.3 | ~104.0 | 7-Methoxy-1-methylisoquinoline whiterose.ac.uk |

| 6-CH₃ | ~2.5 | ~22.0 | 7-hydroxy-6-methoxy-1-methylisoquinoline beilstein-journals.org |

| 7-OCH₃ | ~4.0 | ~56.0 | 7-hydroxy-6-methoxy-1-methylisoquinoline beilstein-journals.org |

| C-4a | - | ~128.0 | 7-Methoxy-1-methylisoquinoline whiterose.ac.uk |

| C-6 | - | ~138.0 | Inferred |

| C-7 | - | ~158.0 | 7-Methoxy-1-methylisoquinoline whiterose.ac.uk |

| C-8a | - | ~132.0 | 7-hydroxy-6-methoxy-1-methylisoquinoline beilstein-journals.org |

Note: These are estimated values and actual experimental data may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations from the isoquinoline core (typically in the 1500-1650 cm⁻¹ region), and C-O stretching of the methoxy group (around 1250 cm⁻¹). whiterose.ac.ukconicet.gov.ar For example, the related 7-Methoxy-1-methylisoquinoline shows prominent peaks at 1621, 1585, and 1248 cm⁻¹. whiterose.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like isoquinolines. The UV-Vis spectrum of this compound would be expected to display absorption maxima (λmax) characteristic of the isoquinoline chromophore. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The methoxy and methyl groups, being electron-donating, can cause shifts in the absorption maxima compared to the unsubstituted isoquinoline.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO), the exact mass can be calculated and compared with the experimentally determined value from High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues, for example, the loss of a methyl radical (•CH₃) or a methoxy group (•OCH₃) from the molecular ion. conicet.gov.arclockss.org

Chromatographic Separation and Purification Strategies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the scale and purpose of the separation, from analytical-scale purity checks to preparative-scale purification.

Column Chromatography and Thin-Layer Chromatography

Column Chromatography: This is a standard and widely used method for the purification of organic compounds in a laboratory setting. clockss.org For the separation of this compound from reaction mixtures, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to elute compounds with different polarities from the column. The progress of the separation is often monitored by Thin-Layer Chromatography. In the synthesis of related isoquinolines, purification is frequently achieved using silica gel column chromatography with solvent systems such as ethyl acetate in hexane. whiterose.ac.ukresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. rsc.orgsigmaaldrich.com A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent like silica gel. The plate is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate, the components of the sample travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This results in their separation, and the retention factor (Rf) value for each spot can be calculated. researchgate.net Visualization is often achieved under UV light or by using staining agents. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, faster separation times, and greater sensitivity compared to standard column chromatography. ontosight.ai

For the analysis of this compound, a reverse-phase HPLC method would typically be employed. In this mode, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to improve peak shape. sielc.com The components of the mixture are separated based on their hydrophobicity, with more polar compounds eluting first. A detector, such as a UV-Vis or mass spectrometer (LC-MS), is used to detect the compounds as they elute from the column. HPLC is also used to determine the purity of the final compound, with purity levels often expected to be greater than 95%. The method can be scaled up for preparative HPLC to isolate larger quantities of the pure compound. sielc.com

Advanced Characterization Techniques (e.g., X-ray Crystallography for derivative structures)

The definitive structural elucidation of this compound and its derivatives often requires advanced analytical techniques that provide detailed three-dimensional molecular information. While spectroscopic methods like NMR and mass spectrometry are crucial for initial characterization, X-ray crystallography stands out as a powerful tool for unambiguously determining the solid-state structure of crystalline derivatives.

Furthermore, X-ray crystallography has been used to confirm the structure of novel β-carboline derivatives, which are structurally related to isoquinolines. researchgate.net The insights gained from such analyses are critical for understanding structure-activity relationships, where the precise spatial arrangement of atoms dictates the molecule's interaction with biological targets. researchgate.net

The orientation of substituents on the isoquinoline ring, which can be ambiguous with spectroscopic methods alone, is determined without uncertainty using X-ray analysis. uni-saarland.de This level of structural detail is invaluable for confirming the regiochemistry of synthetic products and for computational modeling studies.

While direct crystallographic data for this compound itself is not prominently available in the reviewed literature, the extensive application of this technique to its analogs underscores its importance in the field. The data from these related structures provide a robust framework for predicting the molecular geometry and electronic properties of this compound.

| Technique | Application to Isoquinoline Derivatives | Key Findings | Citation |

| Single-Crystal X-ray Diffraction | Structural analysis of a 7-methoxy-2-(N,N-dimethylamino)-4-(N,N-dimethylamino)quinazoline hydrochloride. | Revealed bond lengthening (C4-C4a bond of 1.455 Å) due to steric hindrance, confirming the influence of bulky substituents on the molecular geometry. | arkat-usa.org |